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Introduction
The shikimate pathway is a crucial seven-step metabolic route found in bacteria, fungi, plants,

and some protozoans, but absent in mammals.[1] This pathway converts the central

metabolites phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into chorismate, a

vital branch-point intermediate.[2][3] Chorismate serves as the precursor for the biosynthesis of

aromatic amino acids (tryptophan, phenylalanine, and tyrosine), folate, and a wide array of

secondary metabolites.[1][2][4] Its central role in producing essential compounds and its

absence in humans make the enzymes of this pathway attractive targets for developing novel

herbicides and antimicrobial agents.[1][5]

In vitro reconstitution of the chorismic acid biosynthesis pathway, using purified enzymes,

offers a powerful cell-free platform for several applications.[6][7] It allows for the detailed kinetic

analysis of individual enzymes and the overall pathway, helps identify rate-limiting steps, and

provides a controlled environment for screening potential enzyme inhibitors without the

complexity of a cellular system.[7][8] These notes provide a comprehensive guide to the

components, quantitative data, and protocols required for the successful in vitro reconstitution

of this essential metabolic pathway.
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The conversion of PEP and E4P to chorismate involves seven enzymatic reactions catalyzed

by six enzymes in organisms like E. coli.[2][9] In fungi, five of these steps are performed by a

single pentafunctional enzyme complex called the AROM complex.[3] The pathway in bacteria,

featuring monofunctional enzymes, is the most commonly reconstituted system.[3]

The seven key enzymatic steps are:

DAHP Synthase (aroG, aroF, aroH in E. coli): Catalyzes the condensation of PEP and E4P.

[10]

3-Dehydroquinate (DHQ) Synthase (aroB): Converts DAHP to 3-dehydroquinate.[11]

3-Dehydroquinate (DHQ) Dehydratase (aroD): Dehydrates 3-dehydroquinate to 3-

dehydroshikimate.[4]

Shikimate Dehydrogenase (aroE): Reduces 3-dehydroshikimate to shikimate.[11]

Shikimate Kinase (aroK, aroL): Phosphorylates shikimate to shikimate-3-phosphate.[1][11]

EPSP Synthase (aroA): Condenses shikimate-3-phosphate and another molecule of PEP to

form 5-enolpyruvylshikimate-3-phosphate (EPSP).[1]

Chorismate Synthase (aroC): Catalyzes the final elimination of phosphate from EPSP to

yield chorismate.[5][12]
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Caption: The seven-step shikimate pathway for chorismic acid biosynthesis.

Quantitative Data: Enzyme Kinetics
The efficiency of the reconstituted pathway depends on the kinetic properties of each enzyme.

The following table summarizes representative steady-state kinetic parameters for the enzymes
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from E. coli. These values are essential for optimizing enzyme concentrations in the in vitro

system.

Enzyme Gene (E. coli) Substrate(s) Km (µM) kcat (s-1)

DAHP Synthase aroG PEP, E4P 4.5, 1.6 29

DHQ Synthase aroB DAHP 4 83

DHQ

Dehydratase
aroD

3-

Dehydroquinate
30 150

Shikimate

Dehydrogenase
aroE

3-

Dehydroshikimat

e

40 600

Shikimate Kinase aroL Shikimate, ATP 200, 130 310

EPSP Synthase aroA S3P, PEP 1-5, 10-20 115

Chorismate

Synthase
aroC EPSP 2.5 50

Note: Kinetic parameters can vary significantly depending on the source organism and assay

conditions.

Experimental Protocols
This section provides detailed methodologies for the expression and purification of shikimate

pathway enzymes, the setup of the multi-enzyme reconstitution reaction, and the analysis of

the final product, chorismate.

This protocol describes a general method for producing and purifying His-tagged shikimate

pathway enzymes from E. coli.

Gene Cloning:

Synthesize or PCR-amplify the coding sequences for each enzyme (e.g., aroG, aroB,

aroD, aroE, aroL, aroA, aroC from E. coli K-12).
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Clone each gene into a suitable expression vector (e.g., pET-28a) containing an N- or C-

terminal hexahistidine (His6) tag.

Verify the sequence of each construct by Sanger sequencing.

Protein Expression:

Transform the expression plasmids into a suitable E. coli expression strain (e.g.,

BL21(DE3)).

Grow a 50 mL starter culture overnight at 37°C in LB medium containing the appropriate

antibiotic (e.g., 50 µg/mL kanamycin).

Inoculate 1 L of fresh LB medium with the overnight culture and grow at 37°C with shaking

until the OD600 reaches 0.6-0.8.

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

Reduce the temperature to 20°C and continue to incubate for 16-18 hours to enhance

protein solubility.

Cell Lysis and Lysate Preparation:

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300

mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, and protease inhibitor

cocktail).

Incubate on ice for 30 minutes.

Sonicate the cell suspension on ice (e.g., 10 cycles of 30s ON, 30s OFF) to lyse the cells

completely.

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C. Collect the

supernatant.

Affinity Chromatography (His-tag Purification):
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Equilibrate a Ni-NTA affinity column with 5 column volumes of Wash Buffer (50 mM Tris-

HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

Load the clarified lysate onto the column.

Wash the column with 10 column volumes of Wash Buffer to remove non-specifically

bound proteins.

Elute the His-tagged protein with 5 column volumes of Elution Buffer (50 mM Tris-HCl pH

8.0, 300 mM NaCl, 250 mM imidazole).

Collect fractions and analyze by SDS-PAGE to assess purity.

Buffer Exchange and Storage:

Pool the pure fractions and perform buffer exchange into a suitable Storage Buffer (e.g.,

50 mM Tris-HCl pH 7.5, 100 mM KCl, 10% glycerol, 1 mM DTT) using a desalting column

or dialysis.

Determine the protein concentration using a Bradford assay or by measuring absorbance

at 280 nm.

Aliquot the purified enzymes, flash-freeze in liquid nitrogen, and store at -80°C.

This protocol details the setup of the multi-enzyme reaction to produce chorismate from initial

precursors.

Reaction Mixture Preparation:

Prepare a 2X master mix of the reaction buffer and substrates. The final concentrations in

a 100 µL reaction should be:

50 mM Tris-HCl (pH 7.5)

5 mM MgCl2

1 mM ATP
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1 mM NADP+

0.2 mM FMN (for monofunctional chorismate synthase)[12]

2 mM Phosphoenolpyruvate (PEP)

1 mM Erythrose-4-Phosphate (E4P)

Keep the master mix on ice.

Enzyme Addition:

On ice, add the seven purified enzymes to a microcentrifuge tube. The optimal

concentration of each enzyme should be determined empirically but can be started in the

range of 1-5 µM. Titration of each enzyme is recommended to identify and alleviate

potential bottlenecks.[7]

Add nuclease-free water to reach 50 µL (for a final 100 µL reaction).

Initiating the Reaction:

Add 50 µL of the 2X reaction master mix to the tube containing the enzymes.

Mix gently by pipetting.

Incubate the reaction at 30°C.[13] Collect time points (e.g., 0, 15, 30, 60, 120 minutes) for

analysis.

Stopping the Reaction:

To stop the reaction, add an equal volume of ice-cold methanol or 0.1 M HCl to the time-

point aliquot. This will precipitate the enzymes.

Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated

protein.

Collect the supernatant for analysis.
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Chorismate is relatively unstable; therefore, rapid analysis is recommended.[14] A high-

resolution mass spectrometry (HR-MS) based method provides high sensitivity and specificity

for its detection.[5]

Instrumentation and Column:

Use a High-Performance Liquid Chromatography (HPLC) system coupled to a mass

spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

Employ a reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

Chromatographic Conditions:

Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Flow Rate: 0.3 mL/min.

Gradient:

0-2 min: 5% B

2-10 min: 5% to 95% B

10-12 min: 95% B

12-12.1 min: 95% to 5% B

12.1-15 min: 5% B

Injection Volume: 5 µL.

Column Temperature: 40°C.

Mass Spectrometry Conditions (Negative ESI Mode):

Scan Range: m/z 50-500.
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Capillary Voltage: 3.5 kV.

Source Temperature: 120°C.

Desolvation Temperature: 350°C.

Expected Ion: Chorismate [M-H]- at m/z 225.0404.

Quantification:

Prepare a standard curve using a purified chorismate standard of known concentration.

Integrate the peak area of the extracted ion chromatogram (EIC) for m/z 225.0404 for both

standards and samples.

Calculate the concentration of chorismate produced in the in vitro reaction based on the

standard curve.

Experimental Workflow and Logic
The overall process for reconstituting the chorismic acid pathway can be visualized as a

logical workflow, from the initial genetic material to the final quantitative analysis.
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Caption: Workflow for the in vitro reconstitution of the chorismic acid pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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biosynthesis-pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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